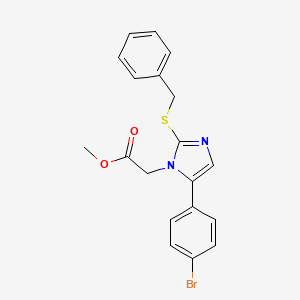

methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate is a synthetic organic compound featuring an imidazole ring substituted with benzylthio and bromophenyl groups. This unique structure grants it potential significance in various fields of chemical research and applications in industry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions::

- Formation of the Imidazole Core::

Initial reaction involves the cyclization of an α-halogenated ketone with a suitable diamine (such as ethylenediamine).

The reaction typically employs acidic catalysts and proceeds under reflux conditions to form the imidazole core.

- Benzylthio Substitution::

Following imidazole formation, the compound undergoes nucleophilic substitution with benzylthiol.

Common reagents include benzyl halides and a strong base, like sodium hydride, under anhydrous conditions to attach the benzylthio group at the desired position.

- Bromophenyl Incorporation::

The final substitution step involves electrophilic aromatic substitution using a bromophenyl halide in the presence of a strong base.

Reaction conditions often include anhydrous solvents and may require a phase-transfer catalyst to enhance reactivity.

Industrial synthesis often optimizes reaction conditions to maximize yield and minimize by-products.

This includes temperature control, use of automated reactors, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions::

- Oxidation::

Reacts with oxidizing agents like hydrogen peroxide to form sulfoxides or sulfones.

- Reduction::

Reacts with reducing agents such as lithium aluminum hydride to form the corresponding reduced analogs.

- Substitution::

Undergoes various nucleophilic substitutions, replacing the ester group or altering the substituents on the imidazole ring.

Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Anhydrous dichloromethane, tetrahydrofuran.

Sulfoxides and sulfones from oxidation.

Corresponding reduced analogs from reduction.

Varied imidazole derivatives from substitution.

Wissenschaftliche Forschungsanwendungen

Chemistry::

Used as an intermediate in the synthesis of complex organic molecules and polymers.

Functions as a probe to study enzyme kinetics and protein interactions.

Potential pharmacophore for the development of novel therapeutic agents targeting diseases such as cancer and microbial infections.

Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

Mechanism::

The compound acts by interacting with specific molecular targets, such as enzymes and receptors, altering their function.

Targets may include protein kinases, G-protein coupled receptors, and ion channels.

Pathways impacted include signaling cascades involved in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds::

- Methyl 2-(2-(benzylthio)-1H-imidazol-1-yl)acetate:

- Methyl 2-(2-(benzylthio)-5-phenyl-1H-imidazol-1-yl)acetate:

- Methyl 2-(2-(benzylthio)-4-bromophenyl-1H-imidazol-1-yl)acetate:

The presence of the bromophenyl group adds distinct chemical reactivity and biological activity.

This substitution pattern enhances binding affinity to specific molecular targets and alters the compound's pharmacokinetics.

That’s a hefty download! Does it hit the spot? Any other topics we should break down next?

Biologische Aktivität

Methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate (CAS No. 1207036-91-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesis methods, and related research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇BrN₂O₂S |

| Molecular Weight | 417.3 g/mol |

| CAS Number | 1207036-91-6 |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole ring is synthesized through the condensation of appropriate precursors under acidic conditions.

- Introduction of the Benzylthio Group : This is achieved via nucleophilic substitution using benzylthiol.

- Bromination : The bromophenyl group is introduced using brominating agents such as N-bromosuccinimide (NBS).

- Methylation : Methyl iodide or dimethyl sulfate is used to introduce the methyl group at the acetate position.

Antimicrobial Activity

Recent studies have indicated that compounds containing the imidazole structure, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 3.8 to 6.9 µM, indicating potential as anti-tuberculosis agents .

Anticancer Activity

Research has demonstrated that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. In particular, studies have reported IC50 values in the low micromolar range for related compounds against human cancer cell lines such as HT-29 and COLO-205 . The mechanism of action appears to involve apoptosis induction and cell cycle arrest in specific phases.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can act as a ligand for enzymes, potentially inhibiting their activity, which is crucial in various metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Study on Antitubercular Activity

A study focusing on a series of benzothiazole derivatives revealed that modifications similar to those in this compound resulted in promising antitubercular activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. The lead compounds exhibited MIC values below 10 µM and showed low toxicity in mammalian cell lines .

Cytotoxicity Assessment

In vitro studies on related imidazole compounds demonstrated significant cytotoxicity against cancer cell lines with IC50 values ranging from 3.38 µM to over 10 µM compared to standard chemotherapeutics . These findings suggest a potential for further development into therapeutic agents.

Eigenschaften

IUPAC Name |

methyl 2-[2-benzylsulfanyl-5-(4-bromophenyl)imidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2S/c1-24-18(23)12-22-17(15-7-9-16(20)10-8-15)11-21-19(22)25-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHQJSNZXUZPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.